1-[7-METHOXY-3-(4-METHOXYPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]PROPAN-1-ONE
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Overview
Description
1-[7-METHOXY-3-(4-METHOXYPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]PROPAN-1-ONE is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-METHOXY-3-(4-METHOXYPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]PROPAN-1-ONE typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine can lead to the formation of indazole derivatives . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, are also employed to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent-free and catalyst-free conditions are explored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[7-METHOXY-3-(4-METHOXYPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[7-METHOXY-3-(4-METHOXYPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]PROPAN-1-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[7-METHOXY-3-(4-METHOXYPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 2-acetyl-7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole
- Ethyl 7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxylate
- (3Z)-4-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one
Uniqueness
1-[7-METHOXY-3-(4-METHOXYPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]PROPAN-1-ONE is unique due to its specific combination of methoxy and propionyl groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H24N2O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]propan-1-one |
InChI |
InChI=1S/C22H24N2O3/c1-4-20(25)24-22(14-5-8-16(26-2)9-6-14)19-11-7-15-13-17(27-3)10-12-18(15)21(19)23-24/h5-6,8-10,12-13,19,22H,4,7,11H2,1-3H3 |
InChI Key |
WJBLELSTGSNILW-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCC(=O)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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